3-Ethenyl-5-methoxypyridine
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science
Pyridine, a heterocyclic aromatic compound, and its derivatives are of paramount importance in numerous scientific and industrial sectors. nih.gov In organic synthesis, pyridines serve as fundamental building blocks and catalysts. Their basic nitrogen atom allows them to act as ligands for metal catalysts, influencing the reactivity and selectivity of various transformations. nih.govambeed.com The pyridine ring can be found in a multitude of natural products, including alkaloids and vitamins. nih.gov
The applications of pyridine derivatives extend into materials science, where they are integral to the creation of functional materials such as polymers, dyes, and nanoparticles. ambeed.com Pyridinium-based polymers, for instance, exhibit interesting electrochemical properties, making them suitable for energy storage applications like batteries and supercapacitors. nih.gov The ability of the pyridine nitrogen to participate in hydrogen bonding and other non-covalent interactions also makes these compounds valuable in the design of supramolecular assemblies and functional materials.
Academic Research Context of Ethenyl and Methoxy (B1213986) Substituents on Pyridine Rings
The introduction of substituents onto the pyridine ring dramatically alters its electronic properties, reactivity, and potential applications. The ethenyl (vinyl) group and the methoxy group are two such substituents that have been the subject of considerable academic research.
The ethenyl group provides a site for further chemical modification through reactions such as polymerization, addition reactions, and cross-coupling reactions. This functionality is particularly valuable in materials science for the synthesis of polymers with tailored properties. nih.gov The vinyl group can extend the π-conjugation of the pyridine ring, influencing the photophysical and electronic properties of the molecule.
Research Landscape of 3-Ethenyl-5-methoxypyridine
The specific compound, this compound, remains a relatively niche molecule within the broader landscape of pyridine research. While extensive research exists on various substituted pyridines, detailed academic studies focusing solely on the synthesis, reactivity, and applications of this compound are not widely available in published literature.
Its availability from commercial chemical suppliers suggests its use as a building block in organic synthesis, likely for the construction of more complex molecules in pharmaceutical and materials science research. The combination of the reactive ethenyl group and the modulating methoxy group makes it a potentially valuable intermediate.
Below are the known properties of this compound based on available data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 848951-15-5 |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
Data sourced from commercial supplier information.
Table 2: Spectroscopic and other identifiers for this compound
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | This compound |
| InChI | InChI=1S/C8H9NO/c1-2-7-4-8(10-3)6-9-5-7/h2,4-6H,1H2,3H3 |
| InChIKey | Not available in searched sources |
| SMILES | COc1cc(cn(c1)C)C=C |
Data sourced from commercial supplier information.
Further research is required to fully elucidate the synthetic pathways to this compound and to explore its potential applications in advanced chemical research. The unique arrangement of its functional groups suggests that it could be a valuable precursor for the synthesis of novel materials and biologically active compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethenyl-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-7-4-8(10-2)6-9-5-7/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMPLUDXJAOIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719743 | |
| Record name | 3-Ethenyl-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848951-15-5 | |
| Record name | 3-Ethenyl-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Ethenyl 5 Methoxypyridine and Analogous Pyridine Scaffolds
Direct Synthesis Approaches to 3-Ethenyl-5-methoxypyridine
Direct approaches to forming this compound predominantly involve the installation of the ethenyl (vinyl) group onto the pre-formed 3-bromo-5-methoxypyridine (B189597) intermediate. Catalytic cross-coupling reactions are the cornerstone of this transformation.
The installation of a vinyl group onto a pyridine (B92270) ring via direct nucleophilic substitution is not a primary synthetic route for this compound. Pyridine and its derivatives are electron-deficient, which makes them susceptible to nucleophilic attack, but this typically occurs at the 2- and 4-positions and generally requires the presence of a good leaving group. acs.org In the case of a precursor like 5-methoxypyridine, there is no leaving group at the 3-position for a vinyl nucleophile (like vinyllithium (B1195746) or a vinyl Grignard reagent) to displace. Such reactions are uncommon as they would require the displacement of a hydride ion, which is energetically unfavorable. Therefore, methods that proceed through a different mechanistic pathway, such as catalytic cross-coupling, are preferred.
The most versatile and widely employed methods for synthesizing vinyl-substituted pyridines, including this compound, are palladium-catalyzed cross-coupling reactions. These reactions create a carbon-carbon bond between the halo-substituted pyridine precursor and a vinyl-containing organometallic reagent. The three most prominent named reactions in this class are the Suzuki-Miyaura, Stille, and Negishi couplings.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds and has been successfully applied to the vinylation of bromopolypyridines. nih.gov The reaction typically involves the coupling of an aryl or heteroaryl halide (like 3-bromo-5-methoxypyridine) with an organoboron reagent, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a base. nih.govnih.govorganic-chemistry.org The use of potassium vinyltrifluoroborate is advantageous due to its stability as a solid that is easy to handle. organic-chemistry.org The general conditions often involve a palladium(II) source like PdCl₂, a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃), and a base like cesium carbonate (Cs₂CO₃) in a mixed solvent system. nih.gov
Stille Coupling: The Stille reaction couples the halo-pyridine with an organotin reagent, such as vinyltributylstannane. chemistry-chemists.com This method is highly valued because organostannanes are stable to air and moisture, and the reaction conditions tolerate a wide variety of functional groups, often making protecting groups unnecessary. chemistry-chemists.com The catalytic cycle involves a palladium(0) species, and the reaction can be promoted by the addition of copper(I) salts or the use of specific ligands like tri(2-furyl)phosphine (B125338) to achieve milder reaction conditions. chemistry-chemists.com
Negishi Coupling: The Negishi reaction utilizes an organozinc reagent, such as a vinylzinc halide, to couple with the bromo-pyridine. wikipedia.org Both palladium and nickel complexes can serve as catalysts. wikipedia.orgnih.gov The role of zinc chloride (ZnCl₂) in this context is as a component of the organometallic nucleophile or as an additive in certain cross-electrophile couplings to facilitate key mechanistic steps like transmetalation. wikipedia.orgnih.gov The Negishi coupling is notable for its ability to form bonds between various carbon hybridizations (sp³, sp², sp). wikipedia.org
| Coupling Reaction | Typical Vinyl Reagent | Catalyst System (Example) | Base (Example) | Solvent (Example) | Ref. |
| Suzuki-Miyaura | Potassium vinyltrifluoroborate | PdCl₂ / PPh₃ | Cs₂CO₃ | THF / H₂O | nih.gov |
| Stille | Vinyltributylstannane | Pd(PPh₃)₄ | None | Toluene | chemistry-chemists.com |
| Negishi | Vinylzinc chloride | Pd(PPh₃)₄ or Ni(PPh₃)₄ | None | THF | wikipedia.org |
Synthesis of Key Pyridine Precursors and Intermediates
The successful synthesis of this compound is critically dependent on the efficient preparation of its precursor, 3-bromo-5-methoxypyridine.
The generation of 3-bromo-5-methoxypyridine is most effectively achieved not by direct bromination of 3-methoxypyridine (B1141550), but by methoxylation of a dibrominated pyridine.
The direct bromination of 3-methoxypyridine presents significant regioselectivity challenges. The methoxy (B1213986) group is an ortho-, para-directing activator. Consequently, reacting 3-methoxypyridine with bromine (Br₂) in acetic acid results primarily in the substitution at the 4-position (para) and 2-position (ortho), yielding 4-bromo-3-methoxypyridine (B22456) as the major product, along with dibrominated byproducts. This makes direct bromination an unsuitable method for producing the desired 3-bromo-5-methoxypyridine isomer.
Therefore, the most logical and efficient strategy is to start with a pyridine ring that is already halogenated at the desired positions. The commercially available 3,5-dibromopyridine (B18299) serves as the ideal starting material for this purpose.
The synthesis of 3-bromo-5-methoxypyridine is readily accomplished via a nucleophilic aromatic substitution (SNAr) reaction on 3,5-dibromopyridine. This reaction is a form of ether synthesis, analogous to the Williamson ether synthesis, where a methoxide (B1231860) anion displaces one of the bromide leaving groups.
A common reported procedure involves treating 3,5-dibromopyridine with sodium methoxide. The sodium methoxide can be generated in situ from sodium hydride and methanol (B129727) in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to drive the substitution, resulting in the formation of 3-bromo-5-methoxypyridine in good yield. This regioselectivity occurs because the two bromine atoms are in equivalent electronic environments, and the substitution of one makes the ring less reactive towards a second substitution.
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Ref. |
| 3,5-Dibromopyridine | 60% Sodium Hydride, Methanol | DMF | 90°C, 1 h | 3-Bromo-5-methoxypyridine | 73% |
This methoxylation strategy is a well-established method for preparing methoxypyridine derivatives from their corresponding halopyridine precursors. nih.govnih.govambeed.com
Functionalization of Ethynyl-Pyridine Precursors
Ethynyl-pyridines are valuable building blocks that allow for the introduction of the ethenyl group at a late stage through various chemical transformations. The reactivity of both the pyridine ring and the ethynyl (B1212043) side chain can be harnessed to achieve the desired molecular architecture.
The use of organolithium reagents, such as n-butyllithium (n-BuLi), for the functionalization of pyridines is a powerful but complex strategy. The outcome of the reaction is highly dependent on the substrate, the presence of directing groups, and the reaction conditions. Reactions of the parent pyridine heterocycle with organolithium reagents typically result in nucleophilic addition to the C=N bond rather than deprotonation. clockss.org For instance, the reaction of pyridine with n-BuLi can lead to addition products at the C2 position. nih.gov
To achieve selective deprotonation (lithiation), chemists often employ several strategies:
Directing Metalating Groups (DMGs): The presence of a DMG on the pyridine ring can direct the organolithium reagent to deprotonate an adjacent position. clockss.org This method allows for the regioselective formation of a lithiated intermediate that can then be quenched with an electrophile. clockss.org
Hindered Reagents: Using sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can often prevent addition to the C=N bond and favor deprotonation. clockss.org
Halogen-Metal Exchange: In pyridines bearing a halogen atom, n-BuLi can be used to perform a metal-halogen exchange, a common method for generating lithiated pyridines. arkat-usa.org For example, 2,5-dibromo-4-methoxypyridine (B2608117) can be treated with n-BuLi to facilitate subsequent reactions. arkat-usa.org However, the reaction of bromopyridines with n-BuLi at low temperatures can be complicated, sometimes yielding a complex mixture of intermediates that makes purification difficult. cmu.edu
The table below summarizes the outcomes of lithiation on different pyridine substrates, illustrating the challenges and strategies involved.
| Pyridine Substrate | Lithiating Agent | Key Condition | Primary Outcome | Reference |
| Pyridine (unsubstituted) | n-BuLi | - | Addition to C=N bond | clockss.org |
| Pyridine (unsubstituted) | n-BuNa | - | Selective deprotonation at C4 | nih.gov |
| 2-Substituted Pyridine (with DMG) | n-BuLi or LDA | Low Temperature | Lithiation at C3 | clockss.org |
| 2,5-Dibromo-4-methoxypyridine | n-BuLi | -78 °C | Lithiation for subsequent functionalization | arkat-usa.org |
| 2,6-Dibromopyridine | n-BuLi | Low Temperature | Complex mixture of intermediates | cmu.edu |
Borane reagents offer a distinct approach to functionalizing both the pyridine ring and its substituents. Hydroboration, the addition of a B-H bond across a double or triple bond, is a foundational method for creating organoborane reagents. rsc.org This reaction typically proceeds with syn-selectivity and anti-Markovnikov regioselectivity. rsc.org For an ethynyl-pyridine precursor, hydroboration of the alkyne moiety would generate an alkenylborane, which can be further transformed, for instance, via oxidation to an aldehyde or through cross-coupling reactions.
More advanced strategies use boranes to activate the pyridine ring itself. A recently developed method achieves C3-selective alkylation of pyridines through a borane-catalyzed tandem reaction. nih.gov This process involves:
Hydroboration of the pyridine ring to form a dihydropyridine (B1217469) intermediate.
Nucleophilic addition of the dihydropyridine to an electrophile (like an imine or aldehyde).
Subsequent oxidative aromatization to yield the C3-functionalized pyridine. nih.gov
This technique is notable for its mild conditions and high regioselectivity, which presents a significant advantage over many traditional methods that often yield mixtures of isomers under harsh conditions. nih.gov Furthermore, novel adducts such as Py·B3H7 have been synthesized, where the coordination of the triborane (B3H7) moiety to the pyridine nitrogen enables regioselective C–H functionalization under mild conditions. rsc.org
The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of ethynylpyridine derivatives and is considered a primary synthetic route. vulcanchem.comrsc.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. rsc.org
The general scheme for synthesizing an ethynylpyridine, such as a precursor to this compound, would involve coupling a halo-methoxypyridine with a suitable alkyne. For example, the synthesis of MTEP, a related structure, involved the coupling of 3-ethynylpyridine (B57287) with a thiazole (B1198619) bromide. nih.gov
Key features of the Sonogashira reaction include:
Catalyst System: Typically consists of a palladium(0) source [e.g., Pd(PPh₃)₄ or formed in situ from PdCl₂(PPh₃)₂] and a copper(I) co-catalyst (e.g., CuI). rsc.orgmdpi.com
Reaction Conditions: The reactions are generally performed under mild conditions, often at room temperature, using a base such as an amine (e.g., triethylamine), which can also serve as the solvent. rsc.orgmdpi.com
Substrate Scope: The reaction is highly versatile and tolerant of many functional groups. nih.gov
Despite its utility, challenges can arise, such as the undesired homo-coupling of the alkyne (Glaser-Hay coupling) or low conversion rates, which may require careful optimization of reaction conditions. rsc.orgnih.gov
The following table presents examples of Sonogashira couplings for the synthesis of pyridine-containing compounds.
| Halide Partner | Alkyne Partner | Catalyst System | Yield/Conversion | Reference |
| 4-Bromo-2-methylthiazole | 3-Ethynylpyridine | Pd(dppf)Cl₂ / CuI | 8% conversion | nih.gov |
| 2-Substituted 4-chloroquinazolines | Various terminal alkynes | Pd(PPh₃)₄ / CuI | High yields | researchgate.net |
| 7-iodo-2-(phenylethynyl)-quinoline | 2-Ethynylpyridine | PdCl₂(PPh₃)₂ / CuI | Excellent yield | rsc.org |
Advanced Synthetic Strategies for Pyridine-Based Ethers
Beyond the functionalization of precursors, advanced strategies such as catalytic hydroamination and cycloaddition reactions provide powerful pathways to complex pyridine-containing molecules, including scaffolds that can be elaborated into pyridine-based ethers.
Catalytic Hydroamination Routes to Pyridine-Based Ethers
Catalytic hydroamination involves the addition of an N-H bond across an unsaturated carbon-carbon bond, such as in an alkene or alkyne. libretexts.org While this reaction directly forms amines rather than ethers, it is a crucial method for synthesizing complex nitrogen-containing heterocyclic structures, including substituted pyridines. bohrium.com These pyridine products can be precursors to pyridine-based ethers through subsequent functional group transformations.
One powerful approach is a one-pot method for synthesizing tri-substituted pyridines. bohrium.com This process begins with the hydroamination of an alkyne using N-triphenylsilylamine to generate an N-silylenamine intermediate in situ. bohrium.com This intermediate then reacts with an α,β-unsaturated carbonyl compound, and subsequent oxidation yields the final pyridine product. bohrium.com
Palladium catalysis has also been employed for the intermolecular hydroamination of terminal alkynes. acs.org In one notable system, a cationic palladium(II) complex featuring a pyridyl-mesoionic carbene ligand catalyzes the Markovnikov-selective reaction between anilines and terminal alkynes. acs.org A key feature of this catalyst is the pyridine "wingtip," which is held near the metal's active site and functions as a proton shuttle, mimicking an enzyme-like architecture and facilitating the reaction at room temperature without additives. acs.org
Cycloaddition Approaches (e.g., [4+2] Cycloaddition for Pyridinonorbornenes)
Cycloaddition reactions are a powerful tool for rapidly constructing cyclic and polycyclic molecular architectures. An expedient synthesis of pyridinonorbornene monomers has been developed utilizing a [4+2] cycloaddition (Diels-Alder reaction). rsc.orgnih.gov This strategy involves the reaction between a 2,3-pyridyne, a highly reactive intermediate, and cyclopentadiene (B3395910). nih.govresearchgate.net
The 2,3-pyridyne intermediate is generated in situ from a precursor such as a silylated pyridyl triflate. nih.gov The subsequent [4+2] cycloaddition with cyclopentadiene efficiently yields the pyridinonorbornene scaffold. nih.gov The design of the monomer, particularly the steric hindrance around the nitrogen atom, is crucial for enabling well-controlled ring-opening metathesis polymerization (ROMP) of these monomers, as the Lewis basicity of the pyridine can otherwise interfere with transition-metal catalysts. nih.govresearchgate.net These resulting polymers, polypyridinonorbornenes, show promise for high-temperature applications due to their high glass transition (T_g) and decomposition (T_d) temperatures. rsc.orgnih.gov This cycloaddition approach provides streamlined access to a unique class of pyridine-containing monomers that can be used to create advanced polymer materials. digitellinc.com
Chemical Reactivity and Transformation Pathways of 3 Ethenyl 5 Methoxypyridine
Reactions Involving the Ethenyl Moiety
The ethenyl group, being an unsaturated system, is the primary site for addition reactions and oxidative cleavage. Its reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring.
Oxidation Reactions (e.g., to 3-Pyridinecarboxaldehyde)
The double bond of the ethenyl group in 3-Ethenyl-5-methoxypyridine is susceptible to oxidative cleavage. A prominent method for this transformation is ozonolysis, which can selectively cleave the double bond to yield an aldehyde. Specifically, the ozonolysis of vinylpyridines has been demonstrated to produce the corresponding pyridinecarboxaldehydes in good yields. acs.org This process typically involves the reaction of the vinylpyridine with ozone at low temperatures, followed by a reductive workup to decompose the intermediate ozonide and liberate the aldehyde. For instance, ozonolysis of a vinylpyridine in methanol (B129727), followed by treatment with a reducing agent like sodium sulfite, can yield the desired carboxaldehyde. acs.org If the reaction is allowed to proceed at room temperature, the aldehyde may be further oxidized to the corresponding carboxylic acid. acs.org
| Reaction | Reagents | Product | Notes |
| Ozonolysis | 1. O₃, Methanol2. Sodium Sulfite | 5-Methoxy-3-pyridinecarboxaldehyde | Reductive workup is crucial to prevent over-oxidation to the carboxylic acid. acs.org |
Reduction Reactions (e.g., to 3-Ethylpyridine)
The ethenyl group can be readily reduced to an ethyl group through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of vinyl groups. spbu.rumdpi.com The reaction conditions, such as temperature and pressure, can be controlled to achieve selective reduction of the double bond without affecting the pyridine ring. However, under more forcing conditions or with certain catalysts like rhodium oxide, both the ethenyl group and the pyridine ring can be hydrogenated. rsc.orgacs.org
| Reaction | Catalyst | Product | Selectivity |
| Catalytic Hydrogenation | Pd/C | 3-Ethyl-5-methoxypyridine | High selectivity for the ethenyl group under mild conditions. spbu.rumdpi.com |
| Catalytic Hydrogenation | Rh₂O₃ | 3-Ethyl-5-methoxypiperidine | Both the ethenyl group and the pyridine ring are reduced. rsc.org |
Hydrohalogenation Reactions
The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond of the ethenyl group is a classic electrophilic addition reaction. masterorganicchemistry.comleah4sci.com The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. lumenlearning.comchadsprep.com In the case of this compound, the pyridine ring acts as an electron-withdrawing group, which can influence the stability of the carbocation intermediate. The addition of HBr, for example, would be expected to proceed via a carbocation intermediate, with the bromide ion then attacking the more substituted carbon.
| Reaction | Reagent | Predicted Major Product | Governing Principle |
| Hydrohalogenation | HBr | 3-(1-Bromoethyl)-5-methoxypyridine | Markovnikov's Rule (formation of the more stable carbocation). leah4sci.comlumenlearning.com |
Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition in Click Chemistry)
The ethenyl group of vinylpyridines can participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions. rsc.orgacs.orgresearchgate.net These [4+2] cycloadditions typically require a diene partner and can be promoted by Lewis acids to improve yields and selectivity. rsc.org Vinylpyridines have also been shown to undergo [2+2] photocycloadditions. nih.govacs.orgnih.gov
It is important to note that the Azide-Alkyne Cycloaddition, a cornerstone of "click chemistry," involves the reaction of an azide (B81097) with a terminal alkyne. Therefore, this compound, being an alkene, would not directly participate in this specific reaction. However, the ethenyl group could potentially be chemically converted into an alkynyl group, which could then undergo an azide-alkyne cycloaddition.
| Reaction Type | Role of Ethenyl Moiety | Example Reaction |
| [4+2] Cycloaddition | Dienophile | Diels-Alder reaction with a diene like isoprene. rsc.orgacs.org |
| [2+2] Cycloaddition | Alkene component | Photochemical cycloaddition with another alkene. nih.govacs.org |
Reactivity of the Substituted Pyridine Nucleus
The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack. The presence of a methoxy (B1213986) group can further influence its reactivity, particularly in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is generally activated towards nucleophilic aromatic substitution (SNAr) at the positions ortho and para (2- and 4-positions) to the nitrogen atom. stackexchange.comwikipedia.org This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.commasterorganicchemistry.com In this compound, the methoxy group at the 3-position is not at an electronically favored position for classical SNAr reactions. However, nucleophilic substitution of methoxy groups on the pyridine ring has been achieved, particularly with strong nucleophiles. For example, the displacement of a methoxy group at the 3-position of pyridine by amines has been demonstrated using sodium hydride in the presence of lithium iodide. ntu.edu.sg This suggests that under appropriate conditions, the methoxy group in this compound could be displaced by a suitable nucleophile.
| Reaction | Reagents | Potential Product | Mechanism |
| Nucleophilic Amination | Amine, NaH, LiI | 3-Amino-5-ethenylpyridine | Concerted Nucleophilic Aromatic Substitution (cSNAr) has been proposed for similar systems. ntu.edu.sgnih.gov |
Regioselective Functionalization of Pyridines (e.g., C4 Metalation)
The selective functionalization of the pyridine ring, particularly at positions remote from the nitrogen atom, is a significant challenge in synthetic chemistry. researchgate.net For a substrate like this compound, the C4 position is a key target for modification. Direct C-H functionalization via metalation offers a powerful route to introduce a variety of substituents.
Recent advancements have demonstrated that n-butylsodium can be used to selectively deprotonate and functionalize the C4 position of pyridines, overcoming the propensity of organolithium reagents to cause nucleophilic addition at the C2 position. researchgate.netnih.gov This C4-sodiated intermediate can then react with various electrophiles. For this compound, this approach would theoretically yield a 4-substituted derivative. The reaction pathway is believed to proceed through a thermodynamic process where an initial, less stable metalated species rearranges to the more stable C4-anion. nih.gov
Another strategy involves the use of mechanochemically activated magnesium metal for the direct C4-H alkylation of pyridines with alkyl halides. organic-chemistry.orgresearchgate.net This method avoids the need for transition-metal catalysts and operates under mild conditions. The proposed mechanism involves a radical-radical coupling pathway, where an in-situ generated magnesium(I) species reduces the pyridine to form a stable C4 radical, which then couples with an alkyl radical. organic-chemistry.org This technique shows excellent regioselectivity and tolerance for various functional groups. organic-chemistry.orgresearchgate.net
The table below summarizes representative conditions for C4-selective functionalization applicable to pyridine scaffolds.
| Method | Reagent/Catalyst | Electrophile/Coupling Partner | Key Features |
| Sodium-Mediated Metalation | n-Butylsodium | Primary Alkyl Halides, Aryl Halides (via Negishi coupling) | Overcomes C2-addition seen with organolithiums; proceeds via a thermodynamically favored C4-anion. researchgate.netnih.gov |
| Mechanochemical Activation | Magnesium(0) Metal | Alkyl Halides | Transition-metal-free; excellent regioselectivity and broad functional group tolerance. organic-chemistry.orgresearchgate.net |
| Pyridyne Intermediates | n-BuLi, RMgX | Various Electrophiles (E-X) | Involves formation of a 3,4-pyridyne followed by regioselective addition of a Grignard reagent at C4. nih.gov |
Regiodivergent Alkylation of Pyridines
Regiodivergent synthesis allows for the selective formation of different constitutional isomers from a common precursor. acs.org A significant breakthrough in pyridine chemistry is the development of a transition-metal-free, regiodivergent alkylation using 1,1-diborylalkanes as the alkylating agent. kaist.ac.kracs.orgfigshare.com The regioselectivity of this reaction is controlled by the choice of alkyllithium activator. chemistryviews.org
C4-Alkylation : When methyllithium (B1224462) is used as the activator, the alkyl group is predominantly installed at the C4 position. kaist.ac.kracs.org
C2-Alkylation : Conversely, using sec-butyllithium (B1581126) as the activator directs the alkylation to the C2 position. kaist.ac.kracs.org
Mechanistic studies indicate that the aggregation state of the alkyllithium clusters governs the regiochemical outcome. kaist.ac.kracs.org Tetrameric clusters of methyllithium favor C4-alkylation, whereas dimeric clusters of sec-butyllithium promote C2-alkylation. kaist.ac.kracs.orgfigshare.com This method has a broad substrate scope and is suitable for the late-stage functionalization of complex molecules. kaist.ac.kracs.org For this compound, this strategy would enable selective alkylation at either the C2, C4, or C6 positions, although the existing substituents would likely influence the selectivity.
The following table outlines the conditions for this regiodivergent alkylation.
| Target Position | Alkylating Agent | Activator | Solvent | Temperature |
| C4 | 1,1-diborylalkanes | Methyllithium | 1,2-DME | 80 °C |
| C2 | 1,1-diborylalkanes | sec-Butyllithium | THF/Toluene | 80 °C |
Data sourced from studies on general pyridine derivatives. chemistryviews.org
Base-Catalyzed Aryl Halide Isomerization in Pyridine Derivatives
Base-catalyzed isomerization of aryl halides provides a pathway for achieving unconventional substitution patterns in aromatic systems. nih.gov This transformation is particularly relevant for halogenated pyridine derivatives, such as 3-bromopyridines. rsc.org In the presence of a non-nucleophilic base, 3-bromopyridines can isomerize to 4-bromopyridines. nih.govrsc.org
The mechanism is proposed to proceed through pyridyne intermediates. nih.govamazonaws.com The base promotes the elimination of hydrogen bromide (HBr) to form a transient 3,4-pyridyne. Subsequent re-addition of HBr can yield either the starting 3-bromopyridine (B30812) or the isomerized 4-bromopyridine. amazonaws.com When this isomerization is paired with a tandem nucleophilic aromatic substitution (SNAr) reaction that is faster at the C4 position, the equilibrium can be driven towards the formation of a 4-substituted product. nih.govrsc.org This allows readily available 3-bromopyridines to be converted into 4-functionalized pyridines, which are often less accessible. rsc.orgrsc.org
While this compound is not a halogenated derivative, a hypothetical precursor such as 3-bromo-5-ethenyl-pyridine could undergo such a reaction, enabling functionalization at the C4 position via an isomerization-interception strategy.
| Starting Material | Base | Nucleophile | Product | Key Feature |
| 3-Bromopyridines | Potassium hydroxide (B78521) (KOH) with 18-crown-6 | Alcohols, Amines | 4-Alkoxy/Amino Pyridines | Isomerization via a pyridyne intermediate is coupled with a rapid SNAr at the C4 position. nih.govamazonaws.com |
Reactivity with Carbonyl Compounds for Heterocycle Formation
The pyridine scaffold is a cornerstone in the synthesis of a vast array of fused heterocyclic compounds. The reactivity of this compound with carbonyl compounds can be envisioned through several pathways. The ethenyl (vinyl) group can act as a dienophile or a Michael acceptor, while the pyridine ring can be activated for cyclocondensation reactions.
One potential transformation involves the reaction of the vinyl group in a hetero-Diels-Alder reaction with a suitable α,β-unsaturated carbonyl compound, which could lead to complex fused ring systems. More commonly, the pyridine nitrogen or an activated methyl group on the ring can participate in condensation reactions. While the subject molecule lacks an activated methyl group, functionalization of the ring via methods described previously (e.g., C4-metalation) could introduce a nucleophilic handle. This handle could then initiate a condensation cascade with a dicarbonyl compound to build a new fused ring. For instance, a lithiated pyridine could react with an ester, followed by intramolecular cyclization onto another carbonyl group to form a bicyclic heterocycle.
Reactivity with Imine Compounds for Heterocycle Formation
Similar to carbonyls, imines and their derivatives are valuable partners for constructing nitrogen-containing heterocycles. The reactivity of this compound with imines could proceed via several mechanisms, most notably cycloaddition reactions.
The ethenyl group of the molecule can participate in [4+2] cycloadditions (Diels-Alder reactions) or [3+2] cycloadditions with appropriate imine-based partners, such as nitrones or azomethine ylides, to generate polycyclic alkaloids or other complex nitrogenous frameworks. Furthermore, the pyridine nitrogen atom can act as a nucleophile or base to catalyze or participate in reactions involving imines. For example, in the presence of a strong base, the C4 position could be deprotonated to form an anion that could then add to an imine, initiating a sequence leading to a fused dihydropyridine (B1217469) derivative after cyclization and rearrangement. Such strategies are fundamental in heterocyclic synthesis for creating molecular diversity.
Self-Assembly and Intermolecular Interactions in Pyridine Systems (e.g., Boron-Nitrogen Coordination)
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it an excellent Lewis base. This property allows pyridine derivatives, including this compound, to participate in self-assembly processes through the formation of coordinate bonds with Lewis acids. A prominent example of this is the interaction with boron compounds to form a dative boron-nitrogen (B-N) bond. researchgate.net
This B-N coordination is a dynamic and tunable interaction that has been widely exploited in supramolecular chemistry to construct a variety of architectures, including:
Macrocycles and Molecular Cages : By using bifunctional pyridines and bifunctional boronic acids or esters, discrete cyclic structures can be assembled. researchgate.net
Supramolecular Polymers : The reversible nature of the B-N bond allows for the formation of dynamic polymers whose properties can be influenced by external stimuli. researchgate.net
Functional Materials : These interactions are used to create soft materials like self-healing gels, elastomers, and covalent organic frameworks (COFs). researchgate.net
In the context of this compound, the pyridine nitrogen would serve as the binding site for a Lewis acidic boron center. The ethenyl and methoxy substituents would decorate the exterior of the resulting supramolecular assembly, influencing its solubility, packing, and potential for further functionalization. The strength of the B-N interaction can be tuned by the electronic properties of both the pyridine and the boron compound, providing precise control over the assembly process. researchgate.net This interaction is fundamental to creating advanced materials with tailored optoelectronic or responsive properties. rsc.org
Advanced Applications in Organic Synthesis and Materials Science
Role as Synthetic Building Blocks and Intermediates
As a substituted pyridine (B92270), 3-ethenyl-5-methoxypyridine serves as a valuable precursor and intermediate in the synthesis of various organic compounds. The electron-donating methoxy (B1213986) group and the polymerizable ethenyl group allow for diverse chemical transformations.
Synthesis of Functionalized Pyridine Derivatives (e.g., Halogenated Analogues)
The pyridine ring and its substituents can be chemically modified to produce a range of functionalized derivatives. For instance, halogenated analogues can be synthesized through established halogenation reactions. The synthesis of related brominated pyridines, such as 3-bromo-5-methoxypyridine (B189597), is achieved by reacting 3,5-dibromopyridine (B18299) with sodium methoxide (B1231860) in solvents like methanol (B129727) or dimethylformamide (DMF) chemicalbook.com. This type of reaction highlights a common strategy for introducing alkoxy groups onto dihalogenated pyridines, a principle that can be applied to create various functionalized pyridine structures.
Further functionalization can lead to the creation of more complex structures, such as thieno[2,3-b]pyridines, which have shown potential in medicinal chemistry. The synthesis of these compounds often involves multi-step reactions starting from appropriately substituted pyridines nih.govmdpi.com.
Intermediates in the Production of Fine Chemicals
Substituted pyridines are crucial intermediates in the production of fine chemicals, including pharmaceuticals, agrochemicals, and specialty materials. The specific functionalities of this compound make it a candidate for use in multi-step synthetic pathways leading to high-value products. For example, the synthesis of complex heterocyclic systems, such as coumarin–isoxazole–pyridine hybrids, often involves the reaction of substituted pyridines with other chemical entities through processes like 1,3-dipolar cycloaddition reactions mdpi.com. While direct evidence for the use of this compound in large-scale fine chemical production is limited in publicly available literature, its structural motifs are present in many biologically active compounds.
Precursors for Complex Chemical Structures (e.g., ATPase Inhibitors, Vitamin B3 Precursors)
The pyridine core is a fundamental component of many biologically significant molecules. While specific pathways starting from this compound to ATPase inhibitors or Vitamin B3 (niacin) are not extensively detailed, the general importance of substituted pyridines in synthesizing such complex structures is well-established. For instance, the creation of novel compounds with potential anti-proliferative activity often involves the synthesis of complex thieno[2,3-b]pyridine derivatives from simpler pyridine precursors mdpi.com. The reactivity of the vinyl and methoxy groups on this compound offers potential routes to elaborate on the pyridine core to build the intricate architectures required for specific biological targets.
Polymer Chemistry and Material Applications
The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions, leading to the formation of polymers with pyridine moieties in their structure. These polymers can exhibit unique properties due to the presence of the nitrogen atom in the pyridine ring.
Monomer in Controlled Polymerization Reactions
Controlled polymerization techniques are essential for creating polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. Vinylpyridines, including derivatives like this compound, can be polymerized using various controlled radical polymerization (CRP) methods. cmu.edu Techniques such as nitroxide-mediated radical polymerization (NMRP) have been successfully applied to the polymerization of 3-vinylpyridine, yielding polymers with low polydispersities. cmu.edu The polymerization of vinylpyridines can be influenced by factors like temperature and solvent, allowing for tunable control over the resulting polymer properties cmu.eduresearchgate.net. Other CRP methods, such as those mediated by transition metal complexes, have also been explored for vinyl monomers, aiming to achieve high control over the polymerization process ed.ac.ukislandscholar.ca.
Table 1: Controlled Radical Polymerization Techniques for Vinyl Monomers
| Polymerization Technique | Key Features | Relevant Monomers |
| Nitroxide-Mediated Radical Polymerization (NMRP) | Utilizes nitroxide radicals as controlling agents to form dormant species, allowing for controlled chain growth. | Styrene, Vinylpyridines cmu.edu |
| Atom Transfer Radical Polymerization (ATRP) | Employs a transition metal complex to reversibly activate and deactivate polymer chains through halogen atom transfer. | Styrene, (Meth)acrylates, Vinyl Acetate ed.ac.uk |
| Organometallic-Mediated Radical Polymerization (OMRP) | Based on the reversible formation of a dormant organometallic species in equilibrium with a propagating radical. | Vinyl Acetate ed.ac.ukislandscholar.ca |
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method driven by the relief of ring strain in cyclic olefins, catalyzed by transition metal complexes. wikipedia.orgyoutube.com While this compound itself is not a cyclic olefin and thus not a direct monomer for ROMP, the principles of ROMP are crucial for creating polymers with functionalities similar to those that could be derived from this compound.
ROMP allows for the synthesis of polymers with unsaturated backbones and can incorporate a wide variety of functional groups. youtube.com For instance, strained macrocycles containing specific functionalities can be synthesized and subsequently polymerized via ROMP to create polymers with precisely controlled structures. rsc.org This method provides access to materials like poly(arylenevinylene)s, which are important in electronics. researchgate.net Although direct ROMP of a monomer like this compound is not applicable, it could potentially be incorporated into a strained cyclic monomer that could then undergo ROMP. This indirect approach would allow for the inclusion of the 5-methoxypyridin-3-yl moiety into a polymer backbone with the high degree of control offered by ROMP. researchgate.net
Organocatalyzed Living Radical Polymerization Utilizing Pyridine N-Oxides
Organocatalyzed living radical polymerization (OLRP) has emerged as a powerful, metal-free method for the synthesis of well-defined polymers. A promising avenue within this field involves the use of pyridine N-oxides as catalysts. Research has demonstrated that pyridine N-oxides can effectively catalyze the living radical polymerization of methacrylates through halogen bonding catalysis ntu.edu.sg. This process relies on the generation of a carbon-centered radical from an alkyl iodide initiator, a reaction facilitated by the pyridine N-oxide catalyst.
The catalytic activity in these systems is highly dependent on the electronic properties of the pyridine N-oxide. It has been observed that electron-donating substituents on the pyridine ring enhance the catalytic activity ntu.edu.sg. This is a key feature that suggests a potential role for this compound. Upon oxidation of its pyridine nitrogen to the corresponding N-oxide, the electron-donating nature of the methoxy group at the 5-position would be expected to increase the electron density on the N-oxide oxygen. This enhanced nucleophilicity would, in turn, promote the halogen bonding interaction with the alkyl iodide initiator, leading to a more efficient generation of radicals and a higher polymerization rate.
The polymerization can be controlled by both thermal and photochemical stimuli, offering a high degree of temporal control over the reaction ntu.edu.sg. The compatibility of this catalytic system with a range of functional monomers opens the door to the synthesis of advanced polymer architectures, such as block copolymers ntu.edu.sg.
Table 1: Potential Influence of Substituents on Pyridine N-Oxide Catalyzed OLRP
| Substituent on Pyridine N-Oxide | Electronic Effect | Expected Impact on Catalytic Activity |
| Electron-Donating (e.g., -OCH3) | Increases electron density on N-oxide | Higher catalytic activity |
| Electron-Withdrawing (e.g., -NO2) | Decreases electron density on N-oxide | Lower catalytic activity |
| No Substituent | Baseline | Baseline catalytic activity |
Design of Functional Polymers with Tailored Properties
The vinyl group of this compound makes it a valuable monomer for the synthesis of functional polymers. The incorporation of the 5-methoxypyridyl moiety into a polymer backbone can impart a range of desirable properties. The pyridine nitrogen introduces a site for hydrogen bonding, quaternization, and metal coordination, while the methoxy group can influence the polymer's solubility and electronic properties.
By copolymerizing this compound with other vinyl monomers, it is possible to create a diverse library of functional polymers with tailored properties. For instance, copolymerization with hydrophobic monomers could lead to amphiphilic polymers capable of self-assembly into micelles or vesicles. The pyridine units within these structures could then be used to chelate metal ions, creating novel drug delivery systems or catalytic nanoreactors.
Furthermore, the reactivity of the pyridine nitrogen allows for post-polymerization modification. For example, quaternization of the pyridine nitrogen with alkyl halides would introduce positive charges along the polymer chain, creating cationic polyelectrolytes. These materials have potential applications as gene delivery vectors, flocculants, and antimicrobial agents. The degree of quaternization can be controlled to fine-tune the charge density and, consequently, the material's properties.
Ligand Chemistry and Coordination Compounds
Synthesis of Metal Complexes with Pyridine-Derived Ligands
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent ligand for a wide variety of metal ions. The synthesis of metal complexes with this ligand is anticipated to be straightforward, involving the reaction of a suitable metal precursor with the pyridine derivative in an appropriate solvent. The presence of the methoxy group can influence the electronic properties of the pyridine ring, potentially modulating the strength of the metal-ligand bond.
The vinyl group, while primarily a site for polymerization, could also participate in coordination in certain organometallic complexes, although coordination through the pyridine nitrogen is expected to be the dominant mode. The ability to form stable complexes with a range of transition metals opens up possibilities for creating novel catalysts, functional materials, and therapeutic agents.
Catalytic Applications of Metal-Ligand Complexes (e.g., in Polymerization)
Metal complexes bearing pyridine-derived ligands have a rich history as catalysts in various organic transformations, including polymerization. For instance, iron complexes with bis(imino)pyridine ligands are highly active catalysts for ethylene oligomerization and polymerization acs.org. The electronic and steric properties of the pyridine ligand play a crucial role in determining the catalytic activity and the properties of the resulting polymer.
A metal complex of this compound could exhibit interesting catalytic properties. The electron-donating methoxy group would increase the electron density on the metal center, which could enhance its catalytic activity in certain reactions. For example, in the context of olefin polymerization, a more electron-rich metal center might lead to higher rates of monomer insertion.
Furthermore, the vinyl group presents an intriguing possibility for the development of "polymerizable catalysts." A metal complex of this compound could first act as a catalyst for a specific reaction, and then be incorporated into a polymer backbone through the polymerization of its vinyl group. This would lead to the immobilization of the catalyst, facilitating its recovery and reuse.
Table 2: Potential Catalytic Applications of Metal Complexes of this compound
| Metal Center | Potential Catalytic Application | Role of this compound Ligand |
| Iron | Ethylene Polymerization/Oligomerization | Electronic tuning of the metal center |
| Palladium | Cross-Coupling Reactions | Stabilization of the active catalytic species |
| Ruthenium | Metathesis Reactions | Ligand for catalyst design |
Design of Functionalized Ligands for Tunable Properties
The ability to tune the properties of a metal complex by modifying its ligands is a central concept in coordination chemistry and catalysis. The structure of this compound offers multiple avenues for functionalization to create a family of ligands with tunable steric and electronic properties.
For example, the vinyl group could be chemically modified prior to complexation. Hydroboration-oxidation would convert the vinyl group to a hydroxyethyl group, introducing a new coordination site and the potential for hydrogen bonding. Alternatively, Heck or Suzuki coupling reactions could be used to attach various aryl groups to the vinyl moiety, thereby altering the steric bulk around the metal center.
The methoxy group can also be a point of modification. Demethylation would yield the corresponding hydroxypyridine, which can exist in equilibrium with its pyridone tautomer. This would dramatically alter the electronic properties and coordination behavior of the ligand.
These modifications would allow for the fine-tuning of the properties of the resulting metal complexes, enabling the rational design of catalysts with optimized activity and selectivity for specific applications. The electrochemical and thermodynamic properties of the metal complexes can be systematically altered by the introduction of different functional groups on the pyridine ring rsc.org.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for 3-Ethenyl-5-methoxypyridine
The development of efficient and environmentally benign methods for the synthesis of this compound is a primary area of future research. Traditional synthetic routes often rely on multi-step processes that may involve harsh reaction conditions and generate significant waste. Future methodologies are expected to focus on green chemistry principles, aiming to improve atom economy, reduce energy consumption, and utilize renewable resources.
Key areas of investigation will likely include:
Cross-coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, could provide a more direct and efficient route to this compound. These methods often exhibit high functional group tolerance and can be performed under milder conditions than traditional methods. Research will likely focus on developing novel catalyst systems, including those based on earth-abundant metals, to improve efficiency and reduce costs.
C-H Activation: Direct C-H activation/functionalization of a suitable 5-methoxypyridine precursor represents a highly atom-economical approach. This strategy would avoid the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste.
Biocatalysis: The use of enzymes or whole-cell biocatalysts could offer a highly selective and sustainable route to this compound. Biocatalytic processes are typically performed in aqueous media under mild conditions and can lead to the formation of enantiomerically pure products if a chiral center is introduced.
| Synthetic Approach | Potential Advantages | Research Focus |
| Modern Cross-Coupling | High efficiency, milder conditions | Novel, cost-effective catalyst development |
| Direct C-H Activation | High atom economy, shorter synthesis | Selective and efficient C-H functionalization |
| Biocatalysis | High selectivity, sustainable | Enzyme discovery and engineering |
Exploration of Undiscovered Reactivity Modes and Selective Transformations
The reactivity of this compound is governed by the interplay of its three key functional components: the pyridine (B92270) ring, the vinyl group, and the methoxy (B1213986) group. While the individual reactivities of these moieties are known, their combined influence within a single molecule opens up avenues for discovering novel transformations.
Future research is expected to delve into:
Selective Polymerization: The vinyl group makes this compound a valuable monomer for polymerization reactions. Research into controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, will enable the synthesis of well-defined polymers with tailored properties. The pyridine and methoxy groups can then be used to impart specific functionalities to the resulting polymer.
Post-Polymerization Modification: The pyridine nitrogen can be quaternized or coordinated to metal centers, offering a versatile handle for modifying the properties of polymers derived from this compound. This could lead to the development of new catalysts, ion-exchange resins, or smart materials.
Asymmetric Transformations: The development of catalytic asymmetric reactions targeting the vinyl group could lead to the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.
Cycloaddition Reactions: The vinyl group can participate in various cycloaddition reactions, such as Diels-Alder reactions, providing access to complex polycyclic structures. The electronic nature of the methoxy-substituted pyridine ring will influence the stereoselectivity and regioselectivity of these reactions.
Advanced Computational Modeling for High-Throughput Property Prediction and Mechanistic Insight
Advanced computational modeling is poised to play a crucial role in accelerating the discovery and development of applications for this compound. Techniques such as Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.
Future computational studies are anticipated to focus on:
High-Throughput Screening: Computational methods can be employed to rapidly screen virtual libraries of this compound derivatives for desired properties, such as electronic and optical properties, before committing to laboratory synthesis.
Mechanistic Elucidation: DFT calculations can be used to model reaction pathways and transition states, providing a detailed understanding of reaction mechanisms. This knowledge can be leveraged to optimize reaction conditions and design more efficient catalysts.
Predicting Polymer Properties: Molecular dynamics simulations can be used to predict the bulk properties of polymers derived from this compound, such as their mechanical strength, thermal stability, and transport properties.
| Computational Technique | Application | Expected Outcome |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Mechanistic insights, property prediction |
| High-Throughput Screening | Virtual library screening | Accelerated discovery of new materials |
| Molecular Dynamics | Polymer property simulation | Prediction of bulk material characteristics |
Integration of this compound into Novel Material Platforms
The unique combination of a polymerizable vinyl group and a functional pyridine moiety makes this compound an attractive building block for the creation of advanced materials with tailored properties.
Emerging trends in this area include:
Functional Polymers: Polymers and copolymers of this compound can be designed to have specific functionalities. The pyridine unit can act as a ligand for metal catalysts, a proton acceptor for pH-responsive materials, or a site for quaternization to create polyelectrolytes.
Smart Materials: The incorporation of this compound into polymer networks could lead to the development of "smart" materials that respond to external stimuli such as pH, temperature, or the presence of metal ions.
Coatings and Adhesives: The adhesive properties of pyridine-containing polymers could be harnessed to develop high-performance coatings and adhesives with enhanced substrate adhesion.
Membranes for Separations: Polymers derived from this compound could be used to fabricate membranes for gas separation or water purification, where the pyridine units can facilitate selective transport.
The continued exploration of these research avenues will undoubtedly unlock the full potential of this compound as a versatile chemical compound with a wide range of potential applications in materials science, catalysis, and synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-ethenyl-5-methoxypyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A plausible approach involves Suzuki-Miyaura cross-coupling between 5-methoxy-3-bromopyridine and ethenylboronic acid, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture at 80–100°C . Optimization should focus on catalyst loading (1–5 mol%), reaction time (12–24 hr), and inert atmosphere to minimize side reactions. Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) can enhance purity. Monitor progress via TLC or LC-MS .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect a doublet (δ 5.1–5.5 ppm) for ethenyl protons and a singlet (δ 3.8–4.0 ppm) for the methoxy group. Pyridine ring protons typically appear at δ 7.0–8.5 ppm .
- IR : Look for C=C stretching (1630–1680 cm⁻¹) and C-O (methoxy) absorption at 1250–1270 cm⁻¹ .
- MS : The molecular ion peak (m/z ≈ 149) should align with the molecular formula C₈H₉NO. Fragmentation patterns (e.g., loss of methoxy or ethenyl groups) aid validation .
Q. What safety protocols are critical when handling this compound, given limited toxicity data?
- Methodological Answer : Treat as a hazardous compound due to structural similarities to pyridine derivatives (e.g., skin/eye irritation risks ). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store in airtight containers under inert gas (N₂/Ar). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How does the electron-donating methoxy group influence the reactivity of this compound in electrophilic substitution or cycloaddition reactions?
- Methodological Answer : The methoxy group activates the pyridine ring at the ortho/para positions, directing electrophiles (e.g., nitration, halogenation) to the 2-, 4-, or 6-positions. For Diels-Alder reactions, computational modeling (DFT) can predict regioselectivity. Experimental validation requires monitoring via HPLC or in-situ IR to track reaction intermediates .
Q. What strategies can resolve contradictions in reported solubility and stability data for this compound derivatives?
- Methodological Answer :
- Solubility : Perform systematic solubility tests in polar (DMSO, MeOH) and nonpolar solvents (toluene, hexane) at 25°C and 50°C. Use UV-Vis spectroscopy to quantify solubility limits .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Analyze degradation products via GC-MS or high-resolution NMR .
Q. How can this compound serve as a precursor for bioactive heterocycles (e.g., triazolopyridines or imidazo[4,5-b]pyridines)?
- Methodological Answer :
- Triazolopyridines : React with NaN₃ under Huisgen conditions (Cu-catalyzed azide-alkyne cycloaddition) to form triazole rings. Optimize solvent (DMF vs. THF) and catalyst (CuI vs. CuSO₄) for regioselectivity .
- Imidazo derivatives : Condense with aldehydes/amines in a one-pot Strecker synthesis. Monitor reaction progress via LC-MS and isolate products via preparative HPLC .
Q. What in vitro models are suitable for preliminary toxicity screening of this compound, given limited ecotoxicological data?
- Methodological Answer : Use HepG2 (liver) and HEK293 (kidney) cell lines for cytotoxicity assays (MTT/WST-1). For ecotoxicity, employ Daphnia magna (acute immobilization test) and algal growth inhibition assays (OECD 201/202 guidelines). Compare results with structurally similar compounds (e.g., 5-methoxypyridin-3-ol ) to infer potential risks .
Data Contradictions and Validation
- Ecological Impact : and highlight gaps in biodegradation and bioaccumulation data. Address this via OECD 301F (ready biodegradability) and log Kow measurements (shake-flask method) .
- Synthetic Yields : Discrepancies in cross-coupling efficiencies (e.g., Pd catalysts vs. Ni) require side-by-side trials with controlled variables (temperature, solvent, ligand ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
